Saccharin N-(2-acetic acid ethyl ester)
Overview
Description
Saccharin N-(2-acetic acid ethyl ester) is a derivative of saccharin, an artificial sweetener. This compound has the molecular formula C₁₁H₁₁NO₅S and a molecular weight of 269.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Saccharin N-(2-acetic acid ethyl ester), also known as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, is a derivative of saccharinSaccharin and its derivatives have been reported to act as catalysts in a variety of organic transformations .
Mode of Action
Saccharin and its derivatives are known to act as catalysts in various organic reactions, suggesting that they may interact with their targets to facilitate these reactions .
Biochemical Pathways
Saccharin and its derivatives have been reported to catalyze a wide variety of organic transformations, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26927 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
As a derivative of saccharin, it may share some of saccharin’s properties, including its ability to act as a catalyst in various organic reactions .
Biochemical Analysis
Biochemical Properties
It is known to be a derivative of saccharin, a sweetening agent often used in the food industry
Cellular Effects
It is known that saccharin and its derivatives can act as catalysts for a wide variety of organic transformations , which suggests that Saccharin N-(2-acetic acid ethyl ester) may have some influence on cellular processes. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
It is known that saccharin and its derivatives can act as catalysts in various organic transformations , suggesting that Saccharin N-(2-acetic acid ethyl ester) may interact with biomolecules and influence enzyme activity or gene expression. Specific binding interactions and changes in gene expression have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saccharin N-(2-acetic acid ethyl ester) typically involves the esterification of saccharin with ethyl acetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The process involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of saccharin N-(2-acetic acid ethyl ester) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Saccharin N-(2-acetic acid ethyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Saccharin N-(2-acetic acid ethyl ester) has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Saccharin: The parent compound, widely used as an artificial sweetener.
Sodium saccharin: A sodium salt of saccharin, used in food and pharmaceuticals.
N-formyl saccharin: A derivative used in organic synthesis as a reagent.
Uniqueness
Saccharin N-(2-acetic acid ethyl ester) is unique due to its ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQHUPTHHPHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179412 | |
Record name | Saccharin N-(2-acetic acid ethyl ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24683-20-3 | |
Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24683-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saccharin N-(2-acetic acid ethyl ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saccharin N-(2-acetic acid ethyl ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SACCHARIN N-(2-ACETIC ACID ETHYL ESTER) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN712V27AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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